REACTION_CXSMILES
|
[ClH:1].[C:2]([C:4]1([NH:9][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:3].C1(=O)CCCC1>C(O)C>[NH2:9][C:4]1([C:2]#[N:3])[CH2:8][CH2:7][CH2:6][CH2:5]1.[C:10]([Cl:1])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
28 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)NC(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[C:2]([C:4]1([NH:9][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:3].C1(=O)CCCC1>C(O)C>[NH2:9][C:4]1([C:2]#[N:3])[CH2:8][CH2:7][CH2:6][CH2:5]1.[C:10]([Cl:1])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
28 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)NC(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |